molecular formula C2H8NO3P B1195540 [(1r)-1-Aminoethyl]phosphonic acid CAS No. 60687-36-7

[(1r)-1-Aminoethyl]phosphonic acid

Cat. No. B1195540
CAS RN: 60687-36-7
M. Wt: 125.06 g/mol
InChI Key: UIQSKEDQPSEGAU-UWTATZPHSA-N
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Description

[(1r)-1-Aminoethyl]phosphonic acid, also known as alanine phosphonate, belongs to the class of organic compounds known as organic phosphonic acids . It serves as an attractive substitute for amino carboxylic acids in biological systems .


Synthesis Analysis

Recent progress in asymmetric synthesis of aminophosphonic acids has been mediated by chiral sulfinyl auxiliary . A series of new amino phosphonic acid derivatives of vinblastine has been synthesized and tested in vitro and in vivo for antitumor activity .


Molecular Structure Analysis

The molecular formula of [(1r)-1-Aminoethyl]phosphonic acid is C2H8NO3P . It contains total 14 bond(s); 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), and 1 phosphonate(s) (thio-) .


Chemical Reactions Analysis

Phosphonodipeptides and phosphonooligopeptides based on L- and D- (1-aminoethyl)phosphonic acids L-Ala (P) and D-Ala (P) and (aminomethyl)phosphonic acid Gly (P) at the acid terminus have been synthesized and investigated as antibacterial agents .


Physical And Chemical Properties Analysis

The molecular weight of [(1r)-1-Aminoethyl]phosphonic acid is 125.06 . It is a crystalline powder with a melting point of 290 °C (dec.) (lit.) .

Scientific Research Applications

Agriculture: Enhancing Crop Protection and Soil Management

[(1r)-1-Aminoethyl]phosphonic acid is utilized in agriculture for its ability to act as a chelating agent, aiding in the delivery of essential nutrients to plants. It helps in the formulation of herbicides and pesticides, contributing to the protection of crops from pests and diseases . Additionally, its role in soil management is significant, as it can modify the soil pH and improve the availability of phosphorus, a vital nutrient for plant growth .

Medicine: Development of Therapeutic Agents

In the medical field, this compound has been explored for its potential in creating enzyme inhibitors that can be used to treat various diseases . Its structural similarity to amino acids makes it a candidate for the development of novel pharmaceuticals, including potent antibiotics and compounds with antiviral properties .

Biotechnology: Enzyme Inhibition and Antibody Production

Biotechnological applications of [(1r)-1-Aminoethyl]phosphonic acid include its use as an enzyme inhibitor, which is crucial in studying enzyme mechanisms and designing drugs . It also serves as a hapten for generating catalytic antibodies, which are used in research and potential therapeutic applications .

Environmental Science: Water Treatment and Contaminant Removal

This compound plays a role in environmental science, particularly in water treatment processes. It can be used to remove heavy metals and other contaminants from water, aiding in the decontamination and purification of water supplies . Its strong chelating properties allow it to bind with pollutants, facilitating their extraction from the environment.

Material Science: Polymer Modification and Surface Engineering

In material science, [(1r)-1-Aminoethyl]phosphonic acid is involved in the modification of polymers and surface engineering . It can be incorporated into polymers to enhance their properties, such as flame retardancy and ion exchange capabilities. The compound’s ability to bind to metal surfaces also makes it useful in the development of corrosion-resistant coatings .

Analytical Chemistry: Advanced Measurement Techniques

Analytical chemists employ [(1r)-1-Aminoethyl]phosphonic acid in the development of sensitive measurement techniques, such as ion chromatography and mass spectrometry, for the detection of trace-level phosphonates in environmental samples . This is essential for monitoring pollutants and ensuring compliance with environmental regulations.

Separation Processes: Ion Exchange and Metal Binding

The compound’s variable oxidation states and metal-binding properties make it valuable in separation processes, where it is used to engineer selectivity towards targeted substrates from multicomponent solutions . It is particularly effective in ion exchange resins and chelating resins, which are used in a variety of industrial and environmental applications.

Synthesis of Bioisosteres: Drug Design and Development

[(1r)-1-Aminoethyl]phosphonic acid is used in the synthesis of bioisosteres, which are molecules that mimic the biological properties of another molecule while differing in structure . This is particularly useful in drug design, where bioisosteres can improve the pharmacological properties of a drug, such as its stability, bioavailability, or safety profile.

Safety And Hazards

[(1r)-1-Aminoethyl]phosphonic acid can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

[(1r)-1-Aminoethyl]phosphonic acid is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a versatile chemical compound used extensively in scientific research, contributing to advancements in drug development, crop protection, and efficient materials synthesis.

properties

IUPAC Name

[(1R)-1-aminoethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQSKEDQPSEGAU-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976121
Record name (1-Aminoethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1r)-1-Aminoethyl]phosphonic acid

CAS RN

60687-36-7
Record name (R)-(-)-(1-Aminoethyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60687-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoethylphosphonic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Aminoethyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1-Aminoethylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-AMINOETHYLPHOSPHONIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF820GN7Q4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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